2-(4-((6-(Trifluoromethyl)pyridin-2-yl)oxy)phenyl)ethanol
Overview
Description
This compound is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to the introduction of TFMP groups within the structures of other molecules. This is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely determined by the presence of a fluorine atom and a pyridine in their structure . These elements are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Ethanol-Hydrogen Co-production in Anaerobic Acidogenesis
Ethanol-type fermentation (ETF) is a critical process in the anaerobic biological treatment, with the Ethanoligenens genus displaying unique characteristics conducive to ethanol-H2 co-production, facilitating subsequent methanogenesis. Studies employing multi-omics approaches have shed light on the molecular mechanisms of metabolic regulation in ethanol-H2 co-producing bacteria. It's revealed that highly expressed [FeFe]-H2ases and ferredoxins, particularly under low pH conditions, drive hydrogen production. Furthermore, the autoaggregation of Ethanoligenen aids in mitigating rapid pH drops, thus enhancing hydrogen production. This offers a novel approach to addressing pH imbalances and improving bioenergy recovery in anaerobic biotechnology (Li et al., 2020).
Microsomal Ethanol-Oxidizing System (MEOS)
The microsomal ethanol-oxidizing system (MEOS) is integral to various metabolic processes such as gluconeogenesis from ketones, fatty acid metabolism, and detoxification of xenobiotics, including ethanol. Post chronic ethanol consumption, MEOS activity increases, leading to the proliferation of the endoplasmic reticulum. This induction is pivotal for the metabolism of drugs and toxic metabolites, explaining the enhanced susceptibility of alcoholics to certain industrial solvents. Moreover, MEOS plays a role in the generation of free radicals and acetaldehyde, contributing to oxidative stress and protein function alterations, which are critical in understanding the metabolic implications of ethanol (Lieber, 1999).
Ethanol Oxidation and Alcohol P-450 Oxygenase
The isolation and characterization of ethanol-inducible rabbit liver microsomal cytochrome P-450, known as P-450ALC, have underscored its role in ethanol oxidation. Referred to as "alcohol P-450 oxygenase," P-450ALC catalyzes various metabolic transformations, notably the oxidation of alcohols, nitrosamines, and acetaminophen activation to toxic metabolites. The enzyme's induction mechanisms are diverse, and its presence is linked to increased metabolism of various xenobiotics after chronic ethanol exposure, offering insights into the biochemical intricacies of ethanol metabolism and its broader implications (Koop & Coon, 1986).
Mechanism of Action
Mode of Action
Related compounds, such as pyrimidinamine derivatives, inhibit the electron transport in mitochondrial complex i . This inhibition disrupts the energy production in the cells, leading to their death .
Biochemical Pathways
It can be inferred from related compounds that the mitochondrial electron transport chain could be affected, leading to a disruption in atp production and cellular energy metabolism .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that this compound may lead to cell death due to disruption in energy production .
Future Directions
Properties
IUPAC Name |
2-[4-[6-(trifluoromethyl)pyridin-2-yl]oxyphenyl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2/c15-14(16,17)12-2-1-3-13(18-12)20-11-6-4-10(5-7-11)8-9-19/h1-7,19H,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALXPMGBXKMFDH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=CC=C(C=C2)CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.